molecular formula C22H23NO5 B12771129 10-[3-(dimethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid CAS No. 93696-94-7

10-[3-(dimethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid

Cat. No.: B12771129
CAS No.: 93696-94-7
M. Wt: 381.4 g/mol
InChI Key: NGJHLINRWUWFMJ-UHFFFAOYSA-N
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Description

The compound 10-[3-(dimethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid is a complex organic molecule with a unique tricyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the dimethylamino group and the tricyclic framework suggests interesting chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[3-(dimethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid typically involves multiple steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions. Starting from a suitable linear precursor, cyclization can be induced using reagents such as Lewis acids or bases under controlled conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions. This step often involves the use of dimethylamine and a suitable leaving group on the precursor molecule.

    Final Assembly: The final step involves the coupling of the tricyclic core with oxalic acid. This can be achieved through esterification or amidation reactions, depending on the functional groups present on the tricyclic core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the tricyclic core, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.

Major Products

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Alcohol derivatives of the tricyclic core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The biological applications of this compound are primarily in the field of medicinal chemistry. Its structure suggests potential activity as a ligand for various biological targets, including enzymes and receptors.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. The presence of the dimethylamino group suggests possible activity as a central nervous system agent.

Industry

In industry, this compound could be used in the development of new materials, particularly those requiring unique structural properties.

Mechanism of Action

The mechanism of action of 10-[3-(dimethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid is likely related to its ability to interact with biological macromolecules. The dimethylamino group can form hydrogen bonds and electrostatic interactions with proteins, while the tricyclic core can provide a rigid scaffold for binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 10-[3-(dimethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid lies in its combination of a tricyclic core with a dimethylamino group and an oxalic acid moiety. This combination provides a unique set of chemical properties and potential biological activities that are not found in similar compounds.

Properties

CAS No.

93696-94-7

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

10-[3-(dimethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid

InChI

InChI=1S/C20H21NO.C2H2O4/c1-21(2)13-7-8-15-14-20(22)19-12-6-5-11-18(19)17-10-4-3-9-16(15)17;3-1(4)2(5)6/h3-6,9-12,14H,7-8,13H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

NGJHLINRWUWFMJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC1=CC(=O)C2=CC=CC=C2C3=CC=CC=C31.C(=O)(C(=O)O)O

Origin of Product

United States

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